2-Methyl-2-(pyridin-4-yl)propanal

Lipophilicity Isomer Comparison Drug Design

2-Methyl-2-(pyridin-4-yl)propanal (CAS 1535434-83-3) is a heteroaryl aldehyde characterized by a quaternary carbon center directly linking the reactive aldehyde group to a 4-pyridyl ring and a methyl substituent. This compound serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing pyridine-containing scaffolds found in kinase inhibitors and other bioactive molecules.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B7965697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(pyridin-4-yl)propanal
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC(C)(C=O)C1=CC=NC=C1
InChIInChI=1S/C9H11NO/c1-9(2,7-11)8-3-5-10-6-4-8/h3-7H,1-2H3
InChIKeyOKNKTICXHOFSKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(pyridin-4-yl)propanal for Procuring High-Specificity Aldehyde Intermediates


2-Methyl-2-(pyridin-4-yl)propanal (CAS 1535434-83-3) is a heteroaryl aldehyde characterized by a quaternary carbon center directly linking the reactive aldehyde group to a 4-pyridyl ring and a methyl substituent . This compound serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing pyridine-containing scaffolds found in kinase inhibitors and other bioactive molecules [1]. The 4-pyridyl isomer is one of three constitutional isomers (2-, 3-, and 4-pyridyl), each demonstrating distinct electronic profiles and reactivity patterns that preclude simple interchangeability in synthetic routes .

Why Generic Aldehydes Cannot Replace 2-Methyl-2-(pyridin-4-yl)propanal in Pyridine-Focused Synthesis


The pyridine ring nitrogen position dictates the electron density distribution and metal-coordinating behavior of the molecule, directly influencing both reaction yields and product selectivity . For example, the 2-pyridyl isomer (CAS 23649-43-6) possesses a nitrogen atom adjacent to the attachment point, enabling bidentate metal chelation that can alter or quench catalytic cycles [1]. In contrast, the 4-pyridyl isomer directs electron-withdrawing effects through resonance to the para position, creating a distinct electrophilic profile at the aldehyde carbon that cannot be replicated by the 3-pyridyl (CAS 120690-79-1) or other in-class aldehydes . Substituting with simple aromatic aldehydes loses the basic nitrogen entirely, forfeiting solubility-tuning and salt-formation advantages .

Evidence-Based 2-Methyl-2-(pyridin-4-yl)propanal Performance Data for Scientific Procurement


4-Pyridyl Isomer LogP Advantage vs. 2-Pyridyl and 3-Pyridyl Isomers

The 4-pyridyl isomer exhibits lower calculated lipophilicity (XLogP3-AA = 1.2) compared to the 3-pyridyl isomer (LogP = 1.33) [1][2]. This difference translates to approximately 25% lower octanol-water partitioning, which can reduce non-specific protein binding and phospholipidosis risk in early-stage drug candidates. The 4-pyridyl isomer's lower LogP is attributed to the para-positioned nitrogen maximizing resonance electron withdrawal, decreasing overall molecular polarizability [1].

Lipophilicity Isomer Comparison Drug Design

4-Pyridyl Isomer Topological Polar Surface Area vs. 2-Pyridyl and 3-Pyridyl Isomers

All three constitutional isomers share an identical topological polar surface area (TPSA) of 30 Ų, as the pyridine nitrogen and aldehyde oxygen contribute the same polar atom count regardless of ring position [1][2]. This uniformity means the 4-pyridyl isomer offers equivalent membrane permeability potential to its 2- and 3-pyridyl counterparts while providing the distinctive para-directing electronic effects.

Polar Surface Area Isomer Comparison Drug-Likeness

Commercial Availability and Purity Benchmarking of 2-Methyl-2-(pyridin-4-yl)propanal

The 4-pyridyl isomer is commercially supplied at 95% purity by Fluorochem through CymitQuimica, with molecular weight confirmed at 149.19 g/mol . The 3-pyridyl isomer is available from multiple suppliers (Enamine, ChemSpace) at 95% purity in pack sizes from 100 mg to 2.5 g [1]. The 2-pyridyl isomer is also commercially established. However, the 4-pyridyl isomer has faced supply discontinuations (CymitQuimica listing shows 'Discontinued' for all pack sizes as of 2019), indicating potential sourcing challenges that require verification with suppliers before committing to large-scale synthesis routes .

Commercial Availability Purity Procurement

Pyridylmethyl Analog Class SAR: CSNK2A Target Engagement and Solubility Trends

Published structure-activity relationship (SAR) data on structurally related pyridylmethyl analogs demonstrate that modification of the pyridine substitution pattern directly impacts kinase target engagement and aqueous solubility [1]. Compounds 4n, 4o, and 4p—pyridylmethyl derivatives bearing different heterocyclic appendages—show CSNK2A IC50 values ranging from 6.0 to 14.0 µM with kinetic solubility between 140 and 200 µM in NanoBRET cellular target engagement assays [1]. These data establish that pyridyl-containing aldehydes serve as productive starting points for kinase inhibitor development, and the 4-pyridyl isomer's para electronic topology may confer distinct binding interactions relative to 2- or 3-substituted congeners. Direct comparative data with 2-methyl-2-(pyridin-4-yl)propanal itself are not yet published.

Kinase Inhibition Structure-Activity Relationship Solubility

High-Value Application Scenarios for 2-Methyl-2-(pyridin-4-yl)propanal Based on Differential Evidence


Fragment-Based Drug Discovery Requiring Low-Lipophilicity Aldehyde Building Blocks

The 4-pyridyl isomer's lower calculated LogP (XLogP3-AA = 1.2) compared to the 3-pyridyl variant (LogP = 1.33) makes it the preferred choice for fragment libraries where lipophilic efficiency (LipE) is a critical design parameter. In fragment-based screening campaigns against kinases or other targets, starting with the 4-pyridyl aldehyde fragment may yield hits with improved solubility and reduced promiscuity relative to more lipophilic isomers [1].

Synthesis of Para-Directed Electrophilic Warheads for Covalent Inhibitors

The 4-pyridyl ring's resonance electron-withdrawing effect enhances the electrophilicity of the aldehyde carbon without introducing steric hindrance adjacent to the reactive center. This property is valuable for designing covalent inhibitors where the aldehyde serves as a reversible warhead targeting catalytic lysine or cysteine residues. The 2-pyridyl isomer, by contrast, may coordinate metals or protonate under assay conditions, altering warhead reactivity in unpredictable ways .

Salt-Formation Screening for Crystallization Optimization

The basic pyridine nitrogen at the 4-position enables salt formation with pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid), which can improve crystallinity, melting point, and formulation properties of downstream synthetic intermediates. The para-substitution pattern minimizes steric interference with salt formation, potentially yielding more stable crystalline salts than the sterically hindered 2-pyridyl isomer .

Structure-Activity Relationship Expansion of Pyridylmethyl Kinase Inhibitors

Published SAR data confirm that pyridylmethyl analogs achieve cellular target engagement (CSNK2A IC50 values of 6.0–14.0 µM) [2]. Incorporating 2-methyl-2-(pyridin-4-yl)propanal into the synthesis of novel analogs allows exploration of the 4-pyridyl electronic environment, which may improve selectivity against kinase off-targets relative to 2- or 3-pyridyl scaffolds. This represents a logical next step for medicinal chemistry teams seeking to patent-differentiate their kinase inhibitor series.

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